オザグレルの塩酸塩
概要
説明
オザグレルの塩酸塩は、選択的なトロンボキサンA2合成酵素阻害剤です。 それは、血小板凝集、気管支収縮、および血管収縮に関与する化合物であるトロンボキサンA2の生合成を阻害するイミダゾール誘導体です 。 この化合物は、主に抗血栓効果のために使用され、1988年から日本で市販されています .
科学的研究の応用
Ozagrel hydrochloride has a wide range of scientific research applications:
作用機序
オザグレルの塩酸塩は、トロンボキサンA2合成酵素を阻害することで作用し、トロンボキサンA2の生合成を阻害します。 この阻害は、血小板凝集、気管支収縮、および血管収縮を防ぎます 。 分子標的としては、トロンボキサンA2合成酵素とトロンボキサンA2生合成に関与する経路が含まれます .
類似化合物の比較
類似化合物
スリンダク: 光照射下で光異性化を起こす別の化合物.
アセトアミノフェン: トロンボキサンA2合成酵素阻害剤ではありませんが、肝臓損傷に関する研究でよく比較されます.
独自性
オザグレルの塩酸塩は、トロンボキサンA2合成酵素阻害に対して高い選択性を持ち、プロスタサイクリン(PGI2)の産生に影響を与えることなく、効果的な抗血栓剤となるため、ユニークです 。この選択性により、より広いまたはあまり特定されていない標的を持つ可能性のある他の化合物と区別されます。
生化学分析
Biochemical Properties
Ozagrel hydrochloride interacts with enzymes and proteins involved in the cyclooxygenase (COX) pathway . It specifically inhibits TXA2 synthetase, an enzyme that plays a crucial role in the biosynthesis of TXA2 . TXA2 is a labile arachidonate metabolite that stimulates platelet function and contraction of smooth muscle . By inhibiting TXA2 synthetase, ozagrel hydrochloride blocks the overproduction of TXA2 without affecting prostacyclin (PGI2) synthesis .
Cellular Effects
Ozagrel hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . In addition, ozagrel hydrochloride has been found to alleviate liver injury induced by acetaminophen overdose in mice .
Molecular Mechanism
The molecular mechanism of ozagrel hydrochloride involves its binding to and inhibition of TXA2 synthetase . This inhibition blocks the biosynthesis of TXA2, a potent stimulator of platelet aggregation and smooth muscle contraction . Importantly, this inhibition does not affect the production of PGI2, a potent inhibitor of platelet aggregation and smooth muscle contraction .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of ozagrel hydrochloride are limited, it is known that the compound’s inhibition of TXA2 synthesis can block platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .
Dosage Effects in Animal Models
The effects of ozagrel hydrochloride have been studied in animal models, particularly in the context of its antiplatelet and vasodilatory effects . Specific studies detailing the effects of varying dosages of ozagrel hydrochloride in animal models are currently limited.
Metabolic Pathways
Ozagrel hydrochloride is involved in the cyclooxygenase (COX) pathway . It specifically inhibits the activity of TXA2 synthetase, thereby blocking the biosynthesis of TXA2 .
準備方法
合成経路と反応条件
オザグレルの塩酸塩の合成は、通常、市販されているp-トルアルデヒドから始まる3段階のシーケンスを伴います。 手順は以下のとおりです :
- p-トルアルデヒドは、元素状臭素またはN-ブロモスクシンイミド(NBS)で臭素化されて、4-(ブロモメチル)ベンズアルデヒドが得られます。
置換: ブロモメチル基は、炭酸カリウムの存在下でイミダゾールと置換されて、4-(1H-イミダゾール-1-イルメチル)ベンズアルデヒドが得られます。
縮合: 最後の段階は、イミダゾール誘導体とマロン酸をトルエン中で縮合し、続いて塩酸で処理して、オザグレルの塩酸塩を得ることです。
工業生産方法
工業的な設定では、オザグレルの塩酸塩は、同様の合成経路を使用して生産されますが、コスト効率と収率が最適化されています。 臭素化のための臭素またはNBSの使用、および置換のための炭酸カリウムの使用は、高収率と純度を保証します .
化学反応の分析
反応の種類
オザグレルの塩酸塩は、次のようなさまざまな種類の化学反応を起こします。
一般的な試薬と条件
臭素化: 過酸化ベンゾイルの存在下での元素状臭素またはN-ブロモスクシンイミド(NBS)。
置換: 炭酸カリウムの存在下でのイミダゾール。
縮合: トルエン中のマロン酸、続いて塩酸処理.
主な生成物
これらの反応から生成される主な生成物は、オザグレルの塩酸塩であり、高純度と収率で得られます .
科学研究の応用
オザグレルの塩酸塩は、科学研究で幅広い用途があります。
類似化合物との比較
Similar Compounds
Sulindac: Another compound that undergoes photoisomerization under light irradiation.
Acetaminophen: Although not a thromboxane A2 synthase inhibitor, it is often compared in studies involving liver injury.
Uniqueness
Ozagrel hydrochloride is unique due to its high selectivity for thromboxane A2 synthase inhibition, making it an effective antithrombotic agent without affecting prostacyclin (PGI2) production . This selectivity distinguishes it from other compounds that may have broader or less specific targets.
特性
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
Record name | Ozagrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?
A1: Ozagrel Hydrochloride functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, Ozagrel Hydrochloride effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.
Q2: How does Ozagrel Hydrochloride impact asthma treatment?
A2: While Ozagrel Hydrochloride is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, Ozagrel Hydrochloride may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown Ozagrel Hydrochloride's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].
Q3: Are there alternative synthetic routes for Ozagrel Hydrochloride production?
A3: Yes, researchers have explored different approaches to synthesizing Ozagrel Hydrochloride [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield Ozagrel Hydrochloride with improved overall yield [, ].
Q4: What analytical techniques are employed to quantify Ozagrel Hydrochloride?
A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining Ozagrel Hydrochloride concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like Ozagrel Hydrochloride tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].
Q5: What are the metabolites of Ozagrel Hydrochloride and how do they compare in terms of inhibiting drug metabolism?
A6: Two primary metabolites of Ozagrel Hydrochloride have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to Ozagrel Hydrochloride, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > Ozagrel Hydrochloride > M-1, suggesting that the reduction of Ozagrel Hydrochloride to M-2 enhances its inhibitory effect on drug metabolism [].
Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?
A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with Ozagrel Hydrochloride, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。